molecular formula C21H20N2O4S2 B2948603 N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide CAS No. 895443-23-9

N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide

Cat. No.: B2948603
CAS No.: 895443-23-9
M. Wt: 428.52
InChI Key: FKXNVXJHKTTYIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide is a complex organic compound belonging to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by its unique structure, which includes an acetyl group, a phenyl ring, and a tosyl group attached to a propanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazole ring.

    Introduction of the Acetyl Group: The acetyl group is introduced through an acetylation reaction, often using acetic anhydride or acetyl chloride as the acetylating agents.

    Attachment of the Phenyl Ring: The phenyl ring is typically introduced via a Friedel-Crafts acylation reaction.

    Formation of the Tosyl Group: The tosyl group is introduced through a sulfonation reaction using tosyl chloride.

    Final Assembly: The final step involves coupling the thiazole derivative with the tosylated propanamide under suitable conditions, often using a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-acetyl-4-phenylthiazol-2-yl)-4-(isopropylsulfonyl)benzamide
  • N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

Uniqueness

N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tosyl group, in particular, enhances its reactivity and potential for further functionalization.

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c1-14-8-10-17(11-9-14)29(26,27)13-12-18(25)22-21-23-19(20(28-21)15(2)24)16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXNVXJHKTTYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.